![molecular formula C20H24N4 B1664227 2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole CAS No. 726174-00-1](/img/structure/B1664227.png)

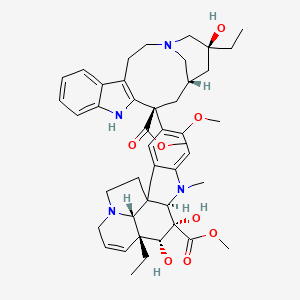

2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole

概要

説明

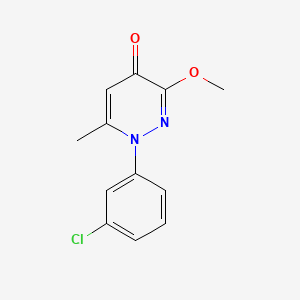

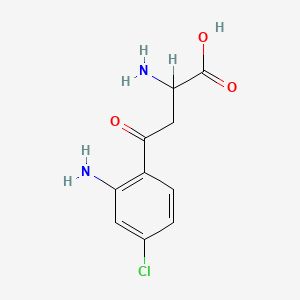

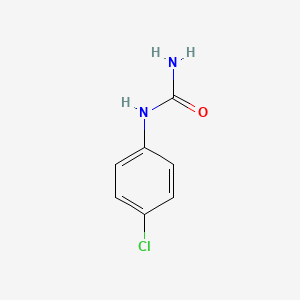

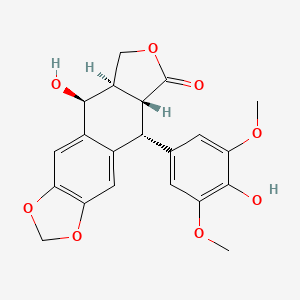

“2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole” is a chemical compound that has been studied for its potential biological activities . It has been identified as a selective dopamine D4 receptor antagonist , and it selectively activates DAG-activated TRPC3/TRPC6/TRPC7 channels . It has also been found to induce BDNF-like neurite growth and neuroprotection in cultured neurons .

Synthesis Analysis

The synthesis of similar compounds often involves the use of a Mannich reaction . This reaction can be used to incorporate a piperazine ring, a common structural motif found in agrochemicals and pharmaceuticals, into biologically active compounds . The synthesis of a similar compound, “2- { [4- (4-bromophenyl)piperazin-1-yl)]methyl}-4- (3-chlorophenyl-5- (4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione”, was carried out in 95% ethanol at room temperature for 24 hours .Molecular Structure Analysis

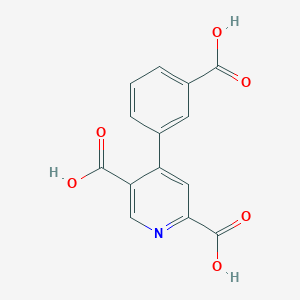

The molecular structure of similar compounds is typically assigned by HRMS, IR, 1H, and 13C NMR experiments . The piperazine ring, which is a component of the molecule, is known to have a chair conformation .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically determined using techniques such as HRMS, IR, 1H, and 13C NMR .科学的研究の応用

Antiparasitic and Antihelminthic Activity

- Piperazine derivatives of benzimidazole, including similar compounds to 2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole, have shown significant antihelminthic activity. Some derivatives exhibited higher activity against Trichinella spiralis in vitro compared to albendazole, a standard antiparasitic drug (Mavrova et al., 2006).

Antibacterial and Antifungal Properties

- A study on novel benzimidazole derivatives, which share a core structure with the compound , revealed potent antibacterial and antifungal activities against various bacterial strains, including E. coli and Staphylococcus aureus, as well as fungal strains like Candida albicans (Vasić et al., 2014).

- Another research on benzimidazole and piperazine derivatives demonstrated antifungal potential, highlighting the importance of these compounds in addressing drug-resistant pathogens (Gadhave et al., 2012).

Anticancer Activities

- Benzimidazole derivatives have exhibited anticancer activities, particularly against lung adenocarcinoma and glioma cell lines. Certain derivatives induced

Corrosion Inhibition

- Synthesized benzimidazole derivatives, including those with piperazine moieties, have been studied for their role in corrosion inhibition. These compounds showed significant inhibition of corrosion in N80 steel in hydrochloric acid, indicating their potential in materials science and engineering applications (Yadav et al., 2016).

Molecular Binding and DNA Interaction

- Compounds like 2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole are known to bind to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This property is significant for fluorescent DNA staining and investigation of the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4/c1-15-7-8-17(13-16(15)2)24-11-9-23(10-12-24)14-20-21-18-5-3-4-6-19(18)22-20/h3-8,13H,9-12,14H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAQMCVDGOIRQTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCN(CC2)CC3=NC4=CC=CC=C4N3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[[4-(3,4-dimethylphenyl)piperazin-1-yl]methyl]-1H-benzimidazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。